molecular formula C10H12ClIN2O2S B12333839 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B12333839
M. Wt: 386.64 g/mol
InChI Key: WCSOSVVJGLUVHL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide typically involves multiple steps. One common method starts with the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent, in the presence of an alkali metal salt of a mineral acid or an ammonium salt of a mineral acid . This reaction produces 4-chlorobenzenesulfonyl chloride, which is then reacted with 2-methyl-4,5-dihydro-1H-imidazole under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides and disulfides.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is unique due to its specific combination of a chlorobenzenesulfonyl group and a dihydroimidazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12ClIN2O2S

Molecular Weight

386.64 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide

InChI

InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H

InChI Key

WCSOSVVJGLUVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I

Origin of Product

United States

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